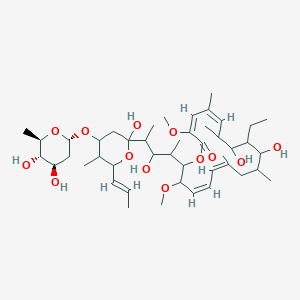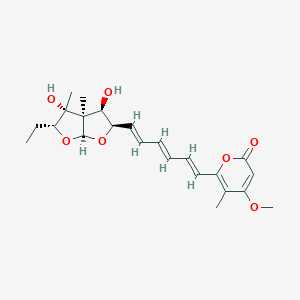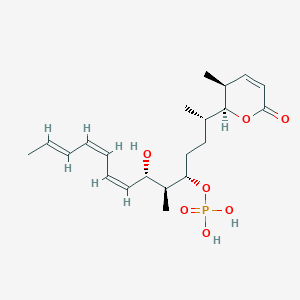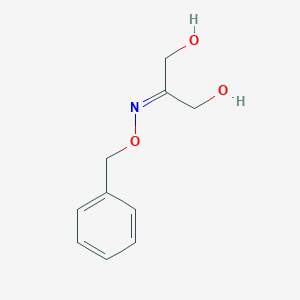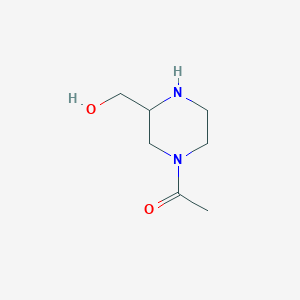
4-Acetyl-2-piperazinemethanol
描述
4-Acetyl-2-piperazinemethanol is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
科学研究应用
4-Acetyl-2-piperazinemethanol has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuropharmacology. This compound has been studied for its potential as a central nervous system depressant, analgesic, and anticonvulsant. Additionally, 4-Acetyl-2-piperazinemethanol has been investigated for its ability to modulate neurotransmitter receptors and ion channels, which makes it a potential candidate for the treatment of various neurological disorders.
作用机制
The mechanism of action of 4-Acetyl-2-piperazinemethanol is not fully understood. However, studies have suggested that this compound may act as a GABA-A receptor agonist, which leads to the inhibition of neurotransmitter release and neuronal activity. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to modulate the activity of voltage-gated ion channels, which further contributes to its neuropharmacological effects.
Biochemical and Physiological Effects:
4-Acetyl-2-piperazinemethanol has been shown to have various biochemical and physiological effects. This compound has been shown to induce sedation, analgesia, and anticonvulsant effects in animal models. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to decrease locomotor activity and impair cognitive function. These effects are thought to be due to the compound's ability to modulate neurotransmitter receptors and ion channels in the central nervous system.
实验室实验的优点和局限性
One advantage of using 4-Acetyl-2-piperazinemethanol in lab experiments is its ability to induce sedation and analgesia in animal models. This makes it a useful tool for studying the mechanisms of pain and sleep regulation. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to have low toxicity and is relatively easy to synthesize.
However, one limitation of using 4-Acetyl-2-piperazinemethanol in lab experiments is its limited solubility in water. This makes it difficult to administer the compound in aqueous solutions and may limit its potential applications in certain experiments.
未来方向
There are several future directions for the study of 4-Acetyl-2-piperazinemethanol. One potential direction is the investigation of its potential as a treatment for neurological disorders such as epilepsy and anxiety disorders. Additionally, further studies could explore the compound's ability to modulate other neurotransmitter receptors and ion channels, which could lead to the discovery of new therapeutic targets.
Conclusion:
In conclusion, 4-Acetyl-2-piperazinemethanol is a chemical compound that has been extensively studied for its potential applications in drug discovery, medicinal chemistry, and neuropharmacology. This compound is synthesized through a specific method and has been shown to induce sedation, analgesia, and anticonvulsant effects in animal models. While there are limitations to its use in lab experiments, 4-Acetyl-2-piperazinemethanol has shown promise as a potential treatment for various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
属性
CAS 编号 |
126766-52-7 |
|---|---|
产品名称 |
4-Acetyl-2-piperazinemethanol |
分子式 |
C7H14N2O2 |
分子量 |
158.2 g/mol |
IUPAC 名称 |
1-[3-(hydroxymethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(11)9-3-2-8-7(4-9)5-10/h7-8,10H,2-5H2,1H3 |
InChI 键 |
DGUZPMRLCVSJPU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNC(C1)CO |
规范 SMILES |
CC(=O)N1CCNC(C1)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

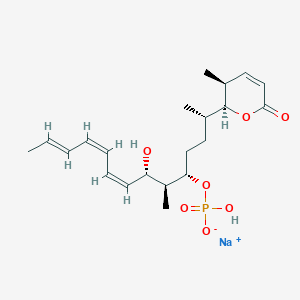

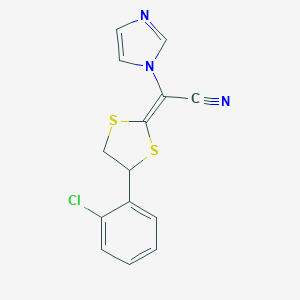


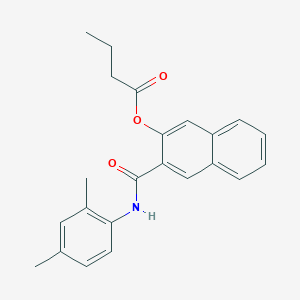
![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
